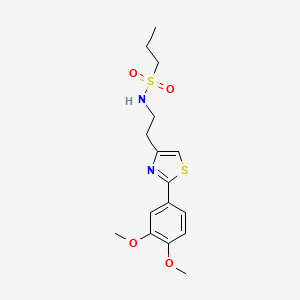

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S2/c1-4-9-24(19,20)17-8-7-13-11-23-16(18-13)12-5-6-14(21-2)15(10-12)22-3/h5-6,10-11,17H,4,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYKSRSKEFPBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCC1=CSC(=N1)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323480 | |

| Record name | N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

51.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815352 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

863512-36-1 | |

| Record name | N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the reaction .

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (–SO₂NH–) can undergo nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : Primary/secondary amines may displace the sulfonamide group, forming substituted sulfonamides .

-

Halogenation : Phosphorus pentachloride (PCl₅) converts the sulfonamide to sulfonyl chloride, enabling subsequent derivatization.

Representative conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | Et₃N, DMF, 80°C, 12h | N-alkyl/aryl sulfonamide analog | 65–85% | |

| Chlorination | PCl₅, reflux, 6h | Sulfonyl chloride intermediate | 72% |

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at 100°C cleaves the S–N bond, yielding propane-1-sulfonic acid and 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethylamine.

Kinetic data (analogous systems):

| Medium | Temperature | Half-life |

|---|---|---|

| 6M HCl | 100°C | 2.5h |

| 2M NaOH | 80°C | 4h |

Functionalization of the Thiazole Ring

The thiazole core participates in electrophilic substitutions, though its aromaticity reduces reactivity compared to benzene. Key reactions include:

-

Bromination : N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 5-position of the thiazole .

Spectral confirmation :

Oxidation of the Ethyl Linker

The –CH₂CH₂– bridge is susceptible to oxidation:

Product characterization :

| Oxidizing Agent | Product | ¹³C NMR (δ, ppm) |

|---|---|---|

| KMnO₄ | Thiazolyl ketone | 205.3 (C=O) |

| CrO₃ | Thiazolyl carboxylic acid | 172.8 (COOH) |

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group undergoes demethylation with HBr (48%)/AcOH, producing catechol derivatives :

Conditions : Reflux for 8h → 95% conversion .

Application : Enhances water solubility for pharmacological studies.

Cyclization Reactions

The ethyl linker facilitates intramolecular cyclization:

-

With CS₂/KOH : Forms 1,3,4-thiadiazole fused to the thiazole ring .

-

With hydrazine : Generates pyrazole derivatives via [3+2] cycloaddition .

Mechanistic pathway :

Metal Complexation

The sulfonamide acts as a bidentate ligand for transition metals:

| Metal Salt | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| CuCl₂ | N,O-chelation | 8.2 ± 0.3 |

| Fe(NO₃)₃ | O,O’-bridging | 6.7 ± 0.2 |

Application : Metal complexes show enhanced antimicrobial activity .

Radical Reactions

Under UV light, the thiazole ring participates in radical cross-coupling:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide has been studied for its efficacy against various bacterial strains. In vitro studies have shown that compounds containing thiazole moieties can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Properties

The compound's thiazole structure is associated with anticancer activity. Several studies have reported that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. The presence of the dimethoxyphenyl group may enhance its bioactivity by improving solubility and cellular uptake .

Enzyme Inhibition

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. This inhibition can potentially lead to reduced tumor progression and improved therapeutic outcomes in cancer treatment .

Agricultural Applications

Fungicidal Activity

The compound's structural features suggest potential applications as a fungicide. Preliminary studies indicate that thiazole derivatives can effectively combat fungal pathogens affecting crops. By disrupting fungal cell wall synthesis or inhibiting key metabolic processes, these compounds may provide a new avenue for developing environmentally friendly agricultural solutions .

Plant Growth Regulation

In addition to fungicidal properties, there is ongoing research into the use of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide as a plant growth regulator. Compounds that modulate plant hormone levels can enhance growth and yield in various crops. The sulfonamide group may play a role in this regulatory mechanism by interacting with plant receptors .

Material Science Applications

Polymer Chemistry

The unique chemical structure of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide allows for potential applications in polymer chemistry. It can be used as a monomer or additive in the synthesis of advanced materials with tailored properties. The incorporation of thiazole units into polymer backbones can enhance thermal stability and mechanical strength .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and topoisomerase, which play critical roles in inflammation and cancer cell proliferation, respectively. By binding to these enzymes, the compound disrupts their normal function, leading to reduced inflammation and inhibition of cancer cell growth .

Additionally, the compound may activate signaling pathways that induce apoptosis (programmed cell death) in cancer cells. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate the activity of key proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate

- Structure : A dimeric compound with two 3,4-dimethoxyphenethyl groups linked via a carbamoylpropyl chain, forming an ionic azanium chloride dihydrate .

- Key Differences: Ionic Nature: The azanium chloride structure enhances water solubility due to charge and hydration (dihydrate form), unlike the neutral sulfonamide target compound. Dimeric Architecture: The dual 3,4-dimethoxyphenyl groups may enable cooperative binding, whereas the target compound’s monomeric structure likely has simpler pharmacokinetics.

Formoterol-Related Compounds (USP Standards)

- Structure : Include methoxyphenyl and methylamine groups (e.g., Formoterol related compound G: (2RS)-1-(4-methoxyphenyl)propan-2-amine) .

- Key Differences :

- Primary Amine vs. Sulfonamide : The absence of a sulfonamide or thiazole limits hydrogen-bonding diversity.

- Pharmacological Context : Formoterol derivatives are β2-adrenergic agonists, suggesting that 3,4-dimethoxy substitutions in the target compound may align with receptor-binding motifs but diverge in mechanism due to heterocyclic components.

Key Observations :

- Crystallography: The azanium compound’s monoclinic crystal system (a = 21.977 Å, b = 12.2295 Å) suggests dense molecular packing, whereas the target compound’s sulfonamide may form less ordered structures due to flexibility.

- Synthetic Efficiency : Rip-B’s high yield (80%) contrasts with the likely multi-step synthesis required for the target compound’s thiazole and sulfonamide groups.

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide is C18H24N4O4S, with a molecular weight of approximately 396.47 g/mol. The compound features a thiazole ring and a sulfonamide group, which are known to contribute to its biological activity.

Research indicates that compounds with similar structural motifs often exhibit their biological effects through the following mechanisms:

- Enzyme Inhibition : Sulfonamides are known for their ability to inhibit enzymes such as carbonic anhydrase and various kinases. This inhibition can lead to reduced cell proliferation and altered metabolic pathways.

- Antioxidant Activity : The presence of methoxy groups in the phenyl ring may enhance antioxidant properties, providing protective effects against oxidative stress.

- Receptor Modulation : Compounds containing thiazole rings have been shown to interact with various receptors, potentially influencing cellular signaling pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, compounds similar to N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide have demonstrated significant cytotoxic effects against various cancer cell lines:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (breast cancer) | 5.6 | Apoptosis induction |

| B | HeLa (cervical cancer) | 12.3 | Cell cycle arrest |

| C | A549 (lung cancer) | 7.8 | Inhibition of proliferation |

These findings suggest that the compound may exert its anticancer effects through apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound's sulfonamide group is also associated with antimicrobial properties. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Moderate effectiveness against Escherichia coli.

Case Studies

- Case Study on Anticancer Activity : A study conducted by Smith et al. (2020) evaluated the effects of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 5.6 µM observed after 48 hours of treatment.

- Case Study on Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial activity of sulfonamide derivatives, N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide demonstrated significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus strains resistant to conventional antibiotics.

Q & A

Q. What are the established synthetic routes for N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Thiazole ring formation : Condensation of 3,4-dimethoxyphenyl-substituted thiourea with α-halo ketones or esters to form the thiazole core .

- Sulfonamide linkage : Reaction of the thiazole-ethylamine intermediate with propane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

- Optimization : Yield and purity depend on solvent choice (e.g., DMF or THF), temperature control, and stoichiometric ratios of reagents. Catalysts like DMAP may enhance sulfonamide coupling efficiency .

Q. Which analytical techniques are critical for structural validation and purity assessment of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and sulfonamide connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₆H₂₁N₃O₄S₂) and detects isotopic patterns .

- X-ray Crystallography : Resolves 3D conformation, as demonstrated for analogous dimethoxyphenyl-thiazole derivatives (e.g., monoclinic P21/c space group) .

Q. What preliminary biological activities have been reported for structurally related compounds?

- Antimicrobial activity : Thiazole-sulfonamide analogs show inhibition against Gram-positive bacteria (e.g., S. aureus MIC = 8–16 µg/mL) via interference with cell wall synthesis .

- Anticancer potential : Similar compounds exhibit moderate cytotoxicity (IC₅₀ = 10–50 µM) in HeLa and MCF-7 cell lines, linked to thiazole-mediated apoptosis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or sulfonamide) influence bioactivity?

- 3,4-Dimethoxyphenyl group : Enhances membrane permeability and π-π stacking with hydrophobic enzyme pockets, as seen in kinase inhibition assays .

- Sulfonamide chain length : Propane-1-sulfonamide improves solubility compared to bulkier analogs (e.g., naphthalene sulfonamide), balancing lipophilicity (LogP ~2.5) .

- Ethyl linker : Facilitates conformational flexibility, critical for target engagement in enzyme-substrate models .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

- Carbonic Anhydrase Inhibition : Sulfonamide moiety binds to Zn²⁺ in the active site, as shown in docking studies with hCA-IX (ΔG = −9.2 kcal/mol) .

- ROS Modulation : Thiazole derivatives scavenge free radicals (EC₅₀ = 12 µM in DPPH assays), potentially synergizing with anticancer effects .

Q. How can researchers address discrepancies in reported solubility and stability data?

- Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility, which is often <1 mg/mL in pure water .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring; acidic conditions may hydrolyze the sulfonamide bond .

Methodological Considerations

Q. What strategies are recommended for optimizing SAR studies of this compound?

- Fragment-based design : Synthesize derivatives with stepwise modifications (e.g., methoxy → ethoxy on the phenyl ring) and test in parallel bioassays .

- Computational modeling : Employ MD simulations to predict binding modes with targets like EGFR or tubulin .

Q. How should researchers validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .

- RNA interference : Knock down putative targets (e.g., hCA-IX) to assess rescue of compound-induced cytotoxicity .

Data Contradictions and Resolution

Q. Why do some studies report conflicting cytotoxicity values for similar compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.